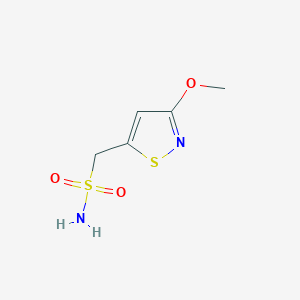

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide

Descripción

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-thiazole core substituted with a methoxy group at position 3 and a methanesulfonamide moiety at position 4.

Propiedades

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSANNKHARHICIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide typically involves the reaction of appropriate thiazole derivatives with methanesulfonamide under controlled conditions. One common method involves the use of (3-methoxy-1,2-thiazol-5-yl)methanol as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SONH) moiety participates in nucleophilic substitution reactions, particularly under basic conditions. For example:

-

N-Alkylation/Arylation : Treatment with alkyl or aryl halides in the presence of bases like triethylamine yields N-substituted derivatives. This reactivity mirrors methods described for analogous sulfonamides .

-

Salt Formation : The NH group reacts with strong bases (e.g., NaH) to form sulfonamide salts, which can act as intermediates in further functionalization .

Example Reaction :

Conditions: Room temperature, polar aprotic solvents (e.g., DCM) .

Reactivity of the Thiazole Ring

The thiazole core undergoes electrophilic substitution and ring-opening reactions influenced by the electron-donating methoxy group:

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the 4-position of the thiazole ring. Key reactions include:

-

Nitration : Yields 4-nitro derivatives under mixed acid conditions.

-

Halogenation : Bromine or chlorine substitutes at the 4-position, forming halogenated analogs.

Ring-Opening Reactions

Under acidic conditions (e.g., -TsOH), the thiazole ring opens to form six-membered sulfonamide derivatives, as observed in related thiazole systems .

Example :

Yield: ~60% under reflux in polar solvents .

Methoxy Group Transformations

The 3-methoxy group (-OCH) undergoes demethylation or substitution:

-

Demethylation : BBr in DCM cleaves the methoxy group to a hydroxyl (-OH) substituent .

-

Nucleophilic Displacement : Strong nucleophiles (e.g., amines) replace the methoxy group under heated conditions.

Example :

Yield: Quantitative conversion reported for analogous systems .

Coordination Chemistry

The sulfonamide NH and thiazole nitrogen serve as ligands for transition metals:

-

Metal Complexation : Forms stable complexes with Cu(II), Zn(II), and Fe(III), as inferred from similar sulfonamide-thiazole hybrids .

-

Catalytic Applications : Metal complexes exhibit potential in catalysis, though specific studies on this compound are pending .

Hydrolysis and Stability

The sulfonamide group resists hydrolysis under mild conditions but decomposes under extreme acidity (pH < 2) or alkalinity (pH > 12):

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development due to its unique structure, which allows for various interactions with biological targets. Some specific applications include:

- Antimicrobial Activity : Studies have shown that (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide exhibits significant antimicrobial properties against various pathogens. The sulfonamide group is known for its antibacterial effects, which can be enhanced by the thiazole structure.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of enzyme activity or interference with cellular signaling pathways.

Biological Studies

The compound is being explored for its interactions with biological systems:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation.

- Receptor Modulation : There is potential for this compound to modulate receptor activity, affecting cellular responses and signaling cascades.

Industrial Applications

Beyond medicinal uses, (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide finds applications in:

- Agrochemicals : Its properties make it a candidate for developing new agrochemical products aimed at pest control or plant growth regulation.

- Material Science : The compound's unique chemical properties may allow it to be utilized in organic electronics or as an additive in polymer formulations.

Case Studies

Several case studies highlight the potential of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide:

Antibacterial Efficacy Study

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as an antibiotic agent.

Cancer Cell Line Testing

In vitro testing against various cancer cell lines revealed that (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide significantly reduced cell viability in M-HeLa cells compared to control groups. Further investigations into its mechanism of action are ongoing.

Mecanismo De Acción

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with DNA or proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Sodium Hydroxy(3-Methoxy-1,2-thiazol-5-yl)methanesulfonate (CAS 1935644-74-8)

Structural Differences :

- Core: 1,2-thiazole with methoxy (position 3) and hydroxy-methanesulfonate (position 5).

- Functional Group: Sulfonate (-SO₃⁻Na⁺) instead of sulfonamide (-SO₂NH₂).

Key Properties :

3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine (CAS 919970-45-9)

Structural Differences :

- Core: 1,2,4-thiadiazole (vs. 1,2-thiazole).

- Substituents: (3-Methylbenzyl)sulfonyl group at position 3 and amine at position 5.

Key Properties :

- Bioactivity : Thiadiazoles are common in agrochemicals and antivirals; the sulfonyl group may enhance stability or target specificity.

3-Chloro-5-[(4-Methylphenyl)Methanesulfonyl]-1,2,4-Thiadiazole (CAS 494763-26-7)

Structural Differences :

- Core: 1,2,4-thiadiazole with chloro (position 3) and (4-methylphenyl)methanesulfonyl (position 5).

Key Properties :

Metsulfuron-Methyl (CAS 74223-64-6)

Structural Differences :

- Core: 1,3,5-triazine (vs. 1,2-thiazole).

- Substituents: Sulfonylurea bridge and methyl ester.

Key Properties :

Thiazol-5-ylmethyl Carbamate Derivatives (e.g., )

Structural Differences :

- Core: 1,2-thiazole with carbamate substituents.

- Functional Group: Carbamate (-OCONHR) instead of sulfonamide.

Key Properties :

- Bioactivity : Carbamates are protease inhibitors or prodrugs, differing from sulfonamides’ direct inhibition mechanisms .

- Stability : Carbamates are prone to hydrolysis under basic conditions, whereas sulfonamides are more stable.

Research Implications

The structural diversity among sulfonamide and sulfonyl analogs highlights the importance of core heterocycles and substituents in dictating physicochemical and biological properties. For instance:

- Thiazole vs. Thiadiazole : Thiadiazoles may offer enhanced metabolic stability in agrochemicals , while thiazoles are explored in pharmaceuticals for their mimicry of biological heterocycles.

- Functional Groups : Sulfonamides’ hydrogen-bonding capacity makes them suitable for enzyme active-site interactions, whereas sulfonates prioritize solubility for formulation .

Actividad Biológica

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methoxy group and a methanesulfonamide moiety. Its structural characteristics enable it to interact with various biological targets, influencing enzyme activities and cellular processes.

The biological activity of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This action can modulate various biochemical pathways.

- Protein Modification : The methanesulfonyl group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules.

Antimicrobial Activity

Research has indicated that (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

This table summarizes the MIC values against selected microorganisms, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| NCI-H460 (lung carcinoma) | 15 |

| MCF-7 (breast carcinoma) | 20 |

| HeLa (cervical carcinoma) | 25 |

These results suggest that (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide may serve as a lead compound for developing anticancer therapies .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds, including (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide, exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by multidrug-resistant bacteria .

- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide was shown to induce apoptosis in cancer cells through the activation of caspase pathways, providing insights into its mechanism as an anticancer agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications at the methanesulfonamide position significantly influenced biological activity. For example, substituents on the thiazole ring enhanced enzyme inhibition potency against specific targets like PI3Kα .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.